REACTION_CXSMILES
|
[CH3:1][CH:2]([N:9]1[CH2:12][CH:11]([OH:13])[CH2:10]1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[OH-].[Na+].[H-].[Na+].[F:18][C:19]([F:28])([F:27])[C:20]1[CH:25]=[CH:24][C:23](F)=[CH:22][CH:21]=1>CN(C)C=O.C1C=CC=CC=1>[CH3:1][CH:2]([N:9]1[CH2:12][CH:11]([O:13][C:23]2[CH:24]=[CH:25][C:20]([C:19]([F:28])([F:27])[F:18])=[CH:21][CH:22]=2)[CH2:10]1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:1.2,3.4|
|
Name
|
maleate salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
78.6 g
|
Type
|
reactant
|
Smiles
|
CC(C1=CC=CC=C1)N1CC(C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.22 mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the benzene layer dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 100 ml
|
Type
|
ADDITION
|
Details
|
of dry dimethylformamide and added at a rapid dropwise rate, to a stirring suspension of 10.1 g
|
Type
|
CUSTOM
|
Details
|
at 90° C
|
Type
|
ADDITION
|
Details
|
treated dropwise with 32.0 g
|
Type
|
TEMPERATURE
|
Details
|
The solution was refluxed for three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The cooled solution was partitioned between water and isopropyl ether
|
Type
|
EXTRACTION
|
Details
|
the ether layer extracted with dilute hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted with isopropyl ether
|
Type
|
CONCENTRATION
|
Details
|
The ether layer was concentrated
|
Type
|
DISTILLATION
|
Details
|
the residue distilled at 150°-160° C./0.2 mm
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C1=CC=CC=C1)N1CC(C1)OC1=CC=C(C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 39.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |